2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzimidazole and a pyridine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Attachment of the Naphthalen-1-ylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where naphthalen-1-ylmethanol is reacted with the piperazine derivative in the presence of a Lewis acid catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole and piperazine rings.
Reduction: Amines or aldehydes derived from the carbonitrile group.
Substitution: Halogenated or nitro-substituted derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structural similarity to known drugs indicates possible applications in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the benzimidazole core might inhibit certain enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methyl-1-[4-(phenylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-Ethyl-3-methyl-1-[4-(benzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
The uniqueness of 2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its naphthalen-1-ylmethyl group, which can enhance its binding affinity and specificity to certain biological targets compared to its analogs with simpler aromatic groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5/c1-3-24-21(2)26(19-31)29-32-27-13-6-7-14-28(27)35(29)30(24)34-17-15-33(16-18-34)20-23-11-8-10-22-9-4-5-12-25(22)23/h4-14H,3,15-18,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDFIUDSGRZBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.